N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide
Description
N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyrazoloazepine core with a methoxyethylcarbamoyl phenyl group, making it an interesting subject for chemical and pharmacological studies.
Properties
IUPAC Name |
N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O3/c1-21(2)11-18-16(12-23-25(18)3)13-26(14-21)20(28)24-17-7-5-6-15(10-17)19(27)22-8-9-29-4/h5-7,10,12H,8-9,11,13-14H2,1-4H3,(H,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZYYEKFAXDGGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CN(C1)C(=O)NC3=CC=CC(=C3)C(=O)NCCOC)C=NN2C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide typically involves multiple steps:
Formation of the Pyrazoloazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and diketones, which react to form the pyrazoloazepine ring system.
Introduction of the Methoxyethylcarbamoyl Group: This step involves the reaction of the pyrazoloazepine intermediate with 2-methoxyethyl isocyanate under mild conditions to introduce the carbamoyl group.
Final Coupling: The final step involves coupling the intermediate with a phenyl derivative under catalytic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbamoyl group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under appropriate conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups on the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting interactions with biological macromolecules due to its structural features. It could be used in studies involving enzyme inhibition or receptor binding.
Medicine
In medicine, the compound’s potential pharmacological properties could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas such as anti-inflammatory or anticancer research.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide likely involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar azepine core.
Dibenzoazepine Derivatives: These compounds share structural similarities and exhibit various biological activities, including antiviral and anticancer properties.
Indole Derivatives: Compounds with an indole nucleus, which also show diverse biological activities.
Uniqueness
N-[3-(2-methoxyethylcarbamoyl)phenyl]-1,7,7-trimethyl-6,8-dihydro-4H-pyrazolo[4,3-c]azepine-5-carboxamide is unique due to its specific combination of functional groups and ring systems. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
By understanding the synthesis, reactivity, and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
